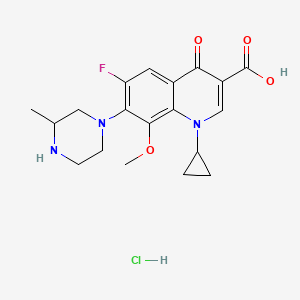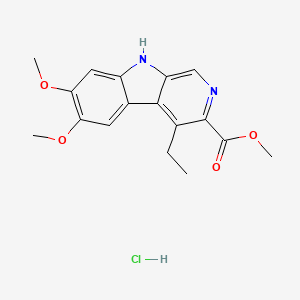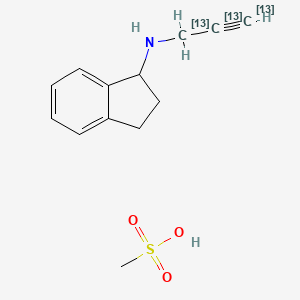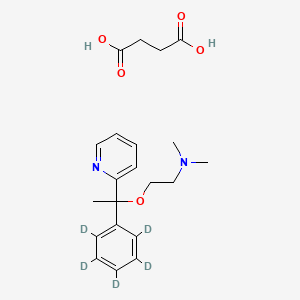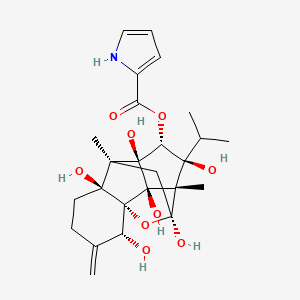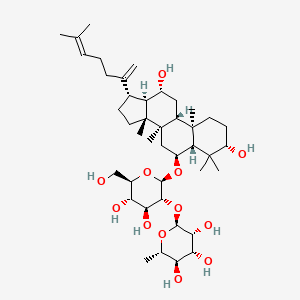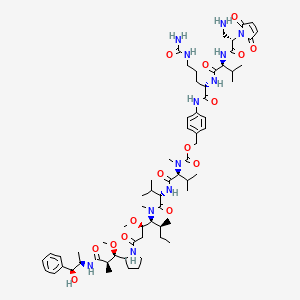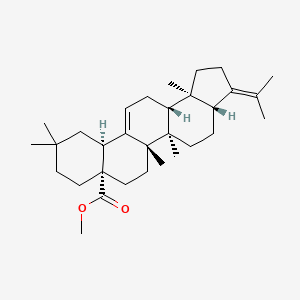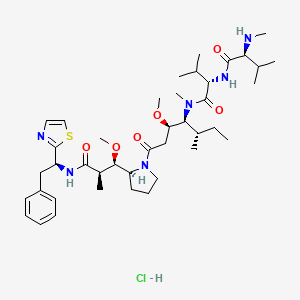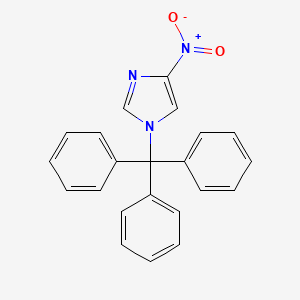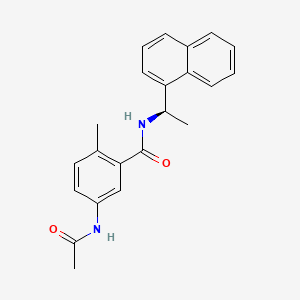
PLpro inhibitor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of the PLpro inhibitor is the Papain-like protease (PLpro) of SARS-CoV-2 . PLpro supports viral reproduction and suppresses the innate immune response of the host . It is essential for viral replication through cleavage of the viral poly-proteins pp1a and pp1ab . It also has de-ubiquitylation and de-ISGylation activities, which can affect innate immune responses .
Mode of Action
The this compound interacts with its target by inhibiting viral replication and enhancing the host defense system . It does this by blocking virus-induced cell signaling events for evading host immune response . The inhibitor selectively targets the viral catalytic cleft of PLpro and covalently modifies its active site cysteine residue .
Biochemical Pathways
The this compound affects the biochemical pathways involved in viral replication and the host’s immune response . By inhibiting PLpro, the inhibitor prevents the cleavage of the viral poly-proteins pp1a and pp1ab, which is a crucial step in the viral replication process . Additionally, the inhibitor blocks the de-ubiquitylation and de-ISGylation activities of PLpro, thereby affecting the innate immune responses .
Pharmacokinetics
While inhibitors of the SARS-CoV-2 main protease (Mpro) have demonstrated clinical efficacy, known PLpro inhibitors have to date lacked the inhibitory potency and requisite pharmacokinetics to demonstrate that targeting PLpro translates to in vivo efficacy in a preclinical setting .
Result of Action
The result of the action of the this compound is a significant reduction in viral replication and an enhancement of the host’s immune response . This leads to a speedy recovery of the patient . In preclinical settings, the use of PLpro inhibitors has shown robust efficacy in a mouse-adapted model of COVID-19 infection .
Analyse Biochimique
Biochemical Properties
The PLpro inhibitor interacts with the PLpro enzyme, a critical component of the SARS-CoV-2 virus . The PLpro enzyme cleaves the viral polyprotein and removes ubiquitin-like ISG protein modifications . The this compound effectively blocks these activities, thereby inhibiting viral replication . The this compound also interacts with the S1 ubiquitin binding site, which is responsible for high ISG15 activity, and the S2 binding site, which provides Lys48 chain specificity and cleavage efficiency .
Cellular Effects
The this compound has significant effects on various cellular processes. It inhibits viral replication and enhances the host defense system by blocking virus-induced cell signaling events for evading host immune response . The this compound also markedly mitigates SARS-CoV-2 replication in human cells .
Molecular Mechanism
The this compound exerts its effects at the molecular level by binding to the PLpro enzyme and inhibiting its activity . The inhibitor selectively targets the viral catalytic cleft of PLpro and covalently modifies its active site cysteine residue . This prevents the PLpro enzyme from cleaving the viral polyprotein and removing ubiquitin-like ISG protein modifications .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de HY-17542 implique plusieurs étapes, en commençant par la préparation de la structure de base du benzamide. Les étapes clés comprennent :
Acétylation : L'introduction d'un groupe acétyle sur la fonction amine.
Substitution naphtylène : La fixation d'un groupe naphtylène sur le noyau benzamide.
Méthylation : L'ajout d'un groupe méthyle sur le cycle benzamide.
Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter les réactions .
Méthodes de production industrielle
La production industrielle de HY-17542 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP).
Analyse Des Réactions Chimiques
Types de réactions
HY-17542 subit principalement :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir HY-17542 en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes acétyle et naphtylène.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les agents halogénants et les nucléophiles sont utilisés pour les réactions de substitution.
Produits principaux
Applications de la recherche scientifique
HY-17542 possède une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé de référence dans l'étude des inhibiteurs de protéases.
Biologie : Employé dans des tests de viabilité cellulaire pour étudier les effets de l'inhibition des protéases sur la survie cellulaire.
Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement des infections virales, en particulier celles causées par les coronavirus.
Mécanisme d'action
HY-17542 exerce ses effets en inhibant la protéase de type papaïne (PLpro) du syndrome respiratoire aigu sévère du coronavirus. Cette inhibition empêche la protéase de cliver les polyprotéines virales, bloquant ainsi la réplication virale. Les cibles moléculaires comprennent le site actif de la PLpro, et les voies impliquées sont celles liées à la réplication virale et au traitement des protéines .
Applications De Recherche Scientifique
HY-17542 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of protease inhibitors.
Biology: Employed in cell viability assays to study the effects of protease inhibition on cell survival.
Medicine: Investigated for its potential therapeutic applications in treating viral infections, particularly those caused by coronaviruses.
Industry: Utilized in the development of antiviral drugs and screening assays for protease inhibitors
Comparaison Avec Des Composés Similaires
Composés similaires
GRL0617 : Un autre inhibiteur puissant de la protéase de type papaïne présentant des propriétés antivirales similaires.
Inhibiteur 6 de la PLpro : Un composé présentant une structure et un mécanisme d'action similaires.
Unicité
HY-17542 est unique en raison de sa forte puissance et de sa spécificité pour la protéase de type papaïne du syndrome respiratoire aigu sévère du coronavirus. Sa capacité à augmenter la viabilité cellulaire à faibles concentrations le distingue des autres composés similaires .
Propriétés
Numéro CAS |
1093070-14-4 |
|---|---|
Formule moléculaire |
C22H22N2O2 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide |
InChI |
InChI=1S/C22H22N2O2/c1-15-10-11-19(24-16(2)25)14-21(15)22(26)23-13-12-18-8-5-7-17-6-3-4-9-20(17)18/h3-11,14H,12-13H2,1-2H3,(H,23,26)(H,24,25) |
Clé InChI |
SSWAXHWHEZPTLC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)C)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C)C(=O)NCCC2=CC=CC3=CC=CC=C32 |
Synonymes |
(Z)-5-((Z)-(1-hydroxyethylidene)amino)-2-methyl-N-((R)-1-(naphthalen-1-yl)ethyl)benzimidic acid |
Origine du produit |
United States |
Q1: What is the mechanism of action of PLpro inhibitors?
A1: PLpro inhibitors primarily target the enzymatic activity of PLpro, a key enzyme involved in SARS-CoV-2 replication and immune evasion. [, , , , , , , ] These inhibitors can be classified as either covalent or non-covalent, depending on their binding mode to the protease. Covalent inhibitors form a strong, irreversible bond with the catalytic cysteine residue (C111) within the PLpro active site. [] This binding prevents substrate access and blocks PLpro's ability to cleave viral polyproteins and host proteins involved in immune signaling. [, ] Conversely, non-covalent inhibitors bind reversibly to PLpro, often targeting specific pockets within the active site, like the S3 and S4 pockets. [, ] By occupying these pockets, non-covalent inhibitors hinder substrate binding and inhibit PLpro activity. [, ]
Q2: How does inhibiting PLpro affect SARS-CoV-2 replication?
A2: PLpro plays a crucial role in processing viral polyproteins, which are long chains of viral proteins that need to be cleaved into individual functional units for viral replication. [, , , , , , , ] By inhibiting PLpro, these inhibitors prevent the maturation of viral proteins, disrupting the assembly of new viral particles and hindering viral replication. [, , , , , , , ]
Q3: Beyond viral replication, how do PLpro inhibitors impact the host immune response?
A3: PLpro not only cleaves viral proteins but also targets host proteins involved in the innate immune response, particularly those involved in ubiquitination and ISGylation pathways. [, , , , , , , , , ] By removing ubiquitin and interferon-stimulated gene 15 protein (ISG15) from host proteins, PLpro dampens the host's ability to mount an effective antiviral response. [, , , , , , , , , ] Inhibiting PLpro's deubiquitinase and deISGylase activity could restore the host's innate immune response, potentially enhancing the clearance of SARS-CoV-2. [, , , , , , , , , ]
Q4: Does the inhibition of PLpro affect the STING pathway?
A4: Yes, recent research has shown that SARS-CoV-2 PLpro can suppress type I interferon responses by deubiquitinating STING (stimulator of interferon genes). [] This deubiquitination disrupts the STING-IKKε-IRF3 complex, which is crucial for inducing IFN-β production and other downstream antiviral responses. [] Therefore, PLpro inhibitors, by preventing STING deubiquitination, could potentially restore the STING pathway and enhance the innate immune response against SARS-CoV-2. []
Q5: What is known about the structural characteristics of effective PLpro inhibitors?
A5: Effective PLpro inhibitors typically possess specific structural features that enable them to interact with the protease's active site. [, , , , , , , , , , , , , , ] These features include:
- Naphthalene-derived compounds: These compounds often exhibit high affinity for the PLpro active site, particularly the S3 and S4 pockets. [, ]
- Benzamides and Isoindolines: These scaffolds have shown potent inhibitory activity against PLpro and are being explored for their potential as pan-coronaviral inhibitors. []
- 2-phenylthiophenes: These compounds can induce conformational changes in PLpro, leading to potent inhibition. They often target the BL2 loop and mimic ubiquitin binding to enhance their interactions with the protease. []
- Triazolopyrimidinyl scaffold: This scaffold represents a new class of protease inhibitors and has shown promising inhibitory activity against PLpro. []
Q6: How does modifying the structure of PLpro inhibitors impact their activity?
A6: Structure-activity relationship (SAR) studies have revealed that even subtle modifications to the structure of PLpro inhibitors can significantly influence their potency, selectivity, and overall efficacy. [, , , , , , , , , , , , , , ] For instance, altering the substituents on the naphthalene ring or modifying the linker region in benzamide-based inhibitors can drastically affect their binding affinity for PLpro. [, ] Additionally, introducing specific functional groups can enhance inhibitor interactions with key residues within the PLpro active site, leading to improved inhibitory activity. []
Q7: How is computational chemistry employed in the discovery and development of PLpro inhibitors?
A7: Computational chemistry plays a critical role in accelerating the identification and optimization of PLpro inhibitors. [, , , , , , , , , , , , , , ] Several computational techniques are employed:
- Virtual Screening: Researchers use large databases of chemical compounds and screen them against the three-dimensional structure of PLpro using techniques like Deep Docking. [] This allows for the rapid identification of molecules with potential inhibitory activity.
- Molecular Docking: This technique predicts the preferred orientation and binding affinity of a compound within the PLpro active site. [, , , , , , , , , , ] Docking studies guide the design of more potent inhibitors by identifying key interactions between the inhibitor and the protease.
- Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of PLpro and its interactions with inhibitors over time. [, , , , , ] This information is crucial for understanding the binding stability of inhibitors and for designing compounds that can effectively adapt to conformational changes in the protease.
- Pharmacophore Modeling: This approach identifies the essential pharmacophoric features of known PLpro inhibitors, which are then used to search for new compounds with similar properties. [, ]
Q8: How have AI-driven platforms contributed to the discovery of PLpro inhibitors?
A8: The use of AI, specifically generative language models like LIME, has significantly accelerated the identification of novel PLpro inhibitors. [] These platforms analyze vast chemical databases and generate compounds with desirable properties, including strong binding affinity and specificity for PLpro. [] This approach has successfully identified promising lead compounds, like CSEMRS-1376, demonstrating the potential of AI in antiviral drug development. []
Q9: What types of assays are used to evaluate the activity of PLpro inhibitors?
A9: A combination of in vitro and in vivo assays are employed to assess the efficacy and safety of PLpro inhibitors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These include:
- Enzymatic Assays: FRET-based assays and mass spectrometry are commonly used to measure the direct inhibition of PLpro enzymatic activity by potential inhibitors. [, , , , , ]
- Cell-Based Assays: FlipGFP assays are used to evaluate the ability of inhibitors to block PLpro activity within living cells. [, , , , ] These assays provide insights into the cellular activity and potential antiviral effects of inhibitors.
- Viral Replication Assays: These assays directly measure the ability of inhibitors to block SARS-CoV-2 replication in cell culture models. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
- Animal Models: Preclinical studies using animal models, such as mice, are essential for evaluating the in vivo efficacy, safety, and pharmacokinetic properties of promising PLpro inhibitors. [, , , ]
Q10: What are the major challenges in developing clinically relevant PLpro inhibitors?
A10: Despite the promising progress in PLpro inhibitor research, several challenges remain:
- Selectivity: Achieving high selectivity for PLpro over other host proteases is crucial to minimize potential off-target effects and toxicity. [, , , , ]
- Drug-like properties: Optimizing the pharmacokinetic properties of PLpro inhibitors, including absorption, distribution, metabolism, and excretion (ADME), is essential for achieving sufficient drug exposure and efficacy in vivo. [, , , , , , , , , , ]
- Resistance: As with other antiviral targets, the emergence of drug resistance is a concern. Monitoring for resistance mutations in PLpro and developing strategies to circumvent resistance will be crucial for the long-term success of these inhibitors. [, ]
Q11: What are the future directions for this compound research?
A11: Future research will likely focus on:
- Developing highly potent and selective inhibitors: Continued optimization of existing scaffolds and the discovery of novel chemotypes with improved potency and selectivity for PLpro are critical. [, , , , ]
- Understanding resistance mechanisms: Investigating the potential for resistance emergence and developing strategies to mitigate or circumvent resistance will be essential for long-term clinical success. [, ]
- Exploring combination therapies: Combining PLpro inhibitors with other antiviral agents, such as RdRp or Mpro inhibitors, could enhance antiviral efficacy and potentially prevent the emergence of drug resistance. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



